molecular formula C14H11FO2 B568066 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-02-2

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Cat. No.: B568066
CAS No.: 1215206-02-2
M. Wt: 230.238
InChI Key: NYMIEMKIHLESLQ-UHFFFAOYSA-N
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Description

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a functionalized biphenyl derivative of significant interest in medicinal chemistry and pharmaceutical research. Biphenyl scaffolds are recognized as fundamental backbones in drug discovery due to their presence in a wide range of biologically active compounds and marketed drugs . This compound serves as a versatile synthetic intermediate, particularly in the development of potent inhibitors targeting protein-protein interactions. Research indicates that biphenyl carboxylic acid derivatives can be utilized as bioisosteres in the structure-activity relationship (SAR) optimization of small-molecule therapeutics . For instance, such carboxylic acid-functionalized biphenyls have been investigated in the design of spirooxindole-based antagonists of the MDM2-p53 interaction, a prominent therapeutic strategy for cancer treatment . The strategic incorporation of fluorine and methyl substituents on the biphenyl core allows for precise tuning of the molecule's steric and electronic properties, which is crucial for enhancing binding affinity and metabolic stability in lead candidate optimization . This product is intended for use in exploratory research and early-stage drug development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-fluoro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMIEMKIHLESLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681786
Record name 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-02-2
Record name 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Impact of Fluorination on the Physicochemical Properties of Biphenyl Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Molecular Properties

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning physicochemical properties.[1][2] Among the various molecular scaffolds of interest, biphenyl carboxylic acids represent a privileged structural motif due to their presence in numerous biologically active compounds and functional materials. The introduction of fluorine to this scaffold can profoundly influence its acidity, lipophilicity, and solid-state properties, thereby impacting its pharmacokinetic profile, binding affinity to biological targets, and material characteristics.[2][3] This in-depth technical guide, authored from the perspective of a Senior Application Scientist, explores the core physical properties of fluorinated biphenyl carboxylic acids, providing field-proven insights and detailed experimental methodologies for their characterization.

The Influence of Fluorine on Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter that governs its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[4][5] The introduction of highly electronegative fluorine atoms to the biphenyl carboxylic acid scaffold exerts a significant acid-strengthening effect, primarily through the inductive effect.[6][7]

The Inductive Effect of Fluorine

Fluorine's strong electron-withdrawing nature pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation.[7][8] This stabilization of the conjugate base leads to a lower pKa value, indicating a stronger acid.[7] The magnitude of this effect is dependent on the number and position of the fluorine substituents relative to the carboxylic acid group.[6][7] Generally, the closer the fluorine atom is to the carboxylic acid, the more pronounced the increase in acidity.[6]

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Caption: Inductive effect of fluorine on carboxylic acid deprotonation.

Comparative pKa Values

The following table summarizes available experimental and predicted pKa values for select fluorinated biphenyl carboxylic acids, illustrating the impact of fluorination.

CompoundpKaReference
Benzoic Acid4.20[9]
2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid2.98 (experimental)[10]
3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid3.03 (experimental)[1]

The Dichotomous Role of Fluorine in Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The effect of fluorination on the lipophilicity of biphenyl carboxylic acids is more complex than its influence on acidity and can be context-dependent.[11]

Factors Influencing Lipophilicity
  • Increased Hydrophobicity: The substitution of a hydrogen atom with a larger, more polarizable fluorine atom generally increases the nonpolar surface area of the molecule, which can lead to an increase in lipophilicity.[2]

  • Altered Polarity: The strong C-F dipole can also introduce a polar moment to the molecule. Depending on the overall molecular geometry and the position of the fluorine atom(s), this can either increase or decrease the molecule's interaction with polar solvents like water, thus affecting its lipophilicity.[11]

  • Intramolecular Interactions: The presence of fluorine can influence intramolecular hydrogen bonding and other non-covalent interactions, which can in turn affect the molecule's conformation and overall polarity.[2]

Comparative LogP Values

The following table presents a selection of experimental and predicted LogP values for various fluorinated biphenyl carboxylic acids.

CompoundLogPReference
2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid3.65 (LogKow)[10]
3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid4.70 (LogKow)[1]
4'-Fluorobiphenyl-4-carboxylic acid3.94 (Predicted)[6]
3'-Fluorobiphenyl-3-carboxylic acid3.94 (Predicted)[12]
2'-Fluoro-biphenyl-4-carboxylic acid3.5 (Predicted XLogP3)[4]
3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid3.2 (Predicted XLogP3)[13]

Crystallinity and Solid-State Properties

Impact of Fluorination on Crystal Packing

The introduction of fluorine can influence crystal packing in several ways:

  • Dipole-Dipole Interactions: The strong C-F bond dipole can lead to significant dipole-dipole interactions, influencing the arrangement of molecules in the crystal lattice.

  • Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, fluorine can act as a weak hydrogen bond acceptor, potentially altering the hydrogen bonding network within the crystal structure.

  • Steric Effects: The larger van der Waals radius of fluorine compared to hydrogen can lead to steric hindrance, affecting the preferred molecular conformation and crystal packing.

The crystal structure of the non-carboxylated analogue, 4-fluorobiphenyl, has been determined to have a P b c n space group, providing a reference for the biphenyl core's packing behavior.[14] It is anticipated that fluorinated biphenyl carboxylic acids will also form hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids.

Experimental Methodologies

Synthesis of Fluorinated Biphenyl Carboxylic Acids

A common and versatile method for the synthesis of fluorinated biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a fluorinated aryl boronic acid with a bromo- or iodobenzoic acid derivative (or vice versa).

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Suzuki_Coupling Reactants Fluorinated Aryl Boronic Acid + Halogenated Benzoic Acid Product Fluorinated Biphenyl Carboxylic Acid Reactants->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst Base

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • Reactant Preparation: Dissolve the fluorinated aryl boronic acid (1.2 equivalents) and the halogenated benzoic acid (1.0 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02 equivalents), and a base, such as sodium carbonate (2.0 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up. Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[15]

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pKa_Titration_Workflow cluster_0 Experimental Steps cluster_1 Data Analysis A Prepare Analyte Solution (Fluorinated Biphenyl Carboxylic Acid in co-solvent) B Calibrate pH Meter A->B C Titrate with Standardized Base (e.g., NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

  • Solution Preparation: Accurately weigh a sample of the fluorinated biphenyl carboxylic acid and dissolve it in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions.

  • Titration: Titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by Shake-Flask Method with ¹⁹F NMR

For fluorinated compounds, the shake-flask method coupled with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and accurate way to determine the LogP value.

Step-by-Step Protocol for Shake-Flask LogP Determination:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Pre-saturate each phase with the other.

  • Sample Preparation: Accurately weigh the fluorinated biphenyl carboxylic acid and dissolve it in one of the phases (typically n-octanol).

  • Equilibration: Combine the two phases in a sealed container and shake or stir vigorously for a set period (e.g., 24 hours) to allow for complete partitioning of the analyte between the two phases.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated.

  • ¹⁹F NMR Analysis: Carefully withdraw an aliquot from each phase and analyze by ¹⁹F NMR. The ratio of the integrated signals of the fluorinated compound in the n-octanol and aqueous phases is used to calculate the partition coefficient (P), and subsequently, the LogP.

Characterization of Crystallinity by X-ray Diffraction (XRD)

X-ray diffraction is the gold standard for determining the crystallinity and crystal structure of solid materials.

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XRD_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis A Prepare Powder Sample B Mount Sample in Diffractometer A->B C Acquire Diffraction Pattern (Intensity vs. 2θ) B->C D Identify Crystalline Peaks C->D E Compare with Amorphous Halo D->E F Determine Crystal System and Unit Cell Parameters (if single crystal) D->F

Caption: General workflow for crystallinity analysis by X-ray diffraction.

Step-by-Step Protocol for Powder XRD (PXRD):

  • Sample Preparation: Finely grind the solid sample of the fluorinated biphenyl carboxylic acid to a homogenous powder.

  • Sample Mounting: Mount the powder on a sample holder.

  • Data Collection: Place the sample holder in the X-ray diffractometer and collect the diffraction pattern over a specified range of 2θ angles.

  • Data Analysis: The resulting diffractogram, a plot of X-ray intensity versus 2θ, will show sharp peaks for a crystalline material and a broad "halo" for an amorphous material. The positions and intensities of the peaks can be used to identify the crystal phase and, in some cases, determine the crystal structure.

Conclusion

The incorporation of fluorine into the biphenyl carboxylic acid scaffold provides a powerful strategy for modulating key physicochemical properties. The strong electron-withdrawing nature of fluorine consistently increases the acidity of the carboxylic acid group, while its effect on lipophilicity is more nuanced and dependent on the specific substitution pattern. The solid-state properties are also significantly influenced by the presence of fluorine, affecting crystal packing and potentially leading to polymorphism. A thorough understanding and experimental characterization of these properties are essential for the rational design of fluorinated biphenyl carboxylic acids for applications in drug discovery and materials science. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of these important molecules.

References

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid. In CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid. In CompTox Chemicals Dashboard. Retrieved from [Link]

  • Lin, G. W., & Lu, Y. T. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of the Chinese Chemical Society, 68(10), 1735-1744.
  • Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., ... & Ballatore, C. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. In Chemistry LibreTexts. Retrieved from [Link]

  • Fjelbye, K., Marigo, M., Clausen, R. P., Jørgensen, E. B., Christoffersen, C. T., & Juhl, K. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(5), 845-850.
  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748.
  • PubChem. (n.d.). 2'-Fluoro-biphenyl-4-carboxylic acid. Retrieved from [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b).... Retrieved from [Link]

  • LSU Scholarly Repository. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a complex aromatic carboxylic acid, in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and discuss the critical interpretation of solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental as solubility. For orally administered drugs, dissolution is the rate-limiting step for absorption, and poor aqueous solubility is a major hurdle for a significant percentage of new chemical entities (NCEs).[3] It is estimated that between 70% and 90% of compounds in the development pipeline exhibit poor solubility, which can lead to low and variable bioavailability, hindering clinical success.[1]

This compound is an aromatic carboxylic acid with a biphenyl core. This structure, characterized by two connected phenyl rings, imparts significant hydrophobicity, suggesting limited aqueous solubility.[4] The presence of a polar carboxylic acid group, however, allows for interactions with polar solvents and provides a handle for pH-dependent solubility modifications. The fluorine and methyl substitutions further modulate the molecule's electronic and steric properties, influencing its crystal lattice energy and interactions with solvent molecules. A thorough understanding of its solubility profile in various organic solvents is therefore paramount for downstream activities such as:

  • Preformulation studies: Selecting appropriate solvent systems for initial toxicity and efficacy screening.

  • Formulation development: Designing stable and effective dosage forms, including oral solids, injectables, and topicals.[5]

  • Process chemistry: Identifying suitable solvents for synthesis, purification, and crystallization.

  • Predictive modeling: Building datasets to inform in-silico models that can predict the solubility of related compounds.

This guide will equip the researcher with the necessary theoretical knowledge and practical protocols to generate high-quality, reliable solubility data for this compound.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[6][7] A more nuanced understanding requires consideration of the intermolecular forces at play between the solute and solvent molecules.

2.1. Physicochemical Properties of this compound

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₄H₁₁FO₂-
Molecular Weight 230.24 g/mol Higher molecular weight can correlate with lower solubility.
Structure Biphenyl core with carboxylic acid, fluoro, and methyl substituents.The large, non-polar biphenyl backbone suggests low aqueous solubility but favors solubility in non-polar organic solvents.[4]
Functional Groups Carboxylic acid (-COOH), Fluoro (-F)The carboxylic acid group can act as a hydrogen bond donor and acceptor, enhancing solubility in polar, protic solvents.[6][8][9] The fluoro group adds polarity.
Hydrogen Bonding Capable of forming hydrogen bond dimers in aprotic solvents.[6][9][10]Dimerization can reduce the effective polarity of the molecule, influencing solubility.
pKa Estimated to be in the range of 3-5 (typical for aromatic carboxylic acids).The compound will be predominantly in its neutral, less soluble form at low pH and will ionize to its more soluble carboxylate form at higher pH.

2.2. The Role of the Solvent

The choice of solvent is critical. Organic solvents can be broadly classified based on their polarity and their ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are effective at solvating both the polar carboxylic acid group and, to a lesser extent, the non-polar biphenyl structure.[11]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. They are good at dissolving polar compounds.[11]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are most effective at dissolving non-polar solutes. The large hydrocarbon portion of this compound suggests it will have some solubility in these solvents.[6]

The interplay between the solute's ability to break its own crystal lattice forces and the energy gained from forming new solute-solvent interactions dictates the overall solubility.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the universally recognized gold-standard for determining equilibrium solubility.[12][13][14][15] It is a thermodynamic method, meaning it measures the solubility once the system has reached a stable equilibrium.[13] This section provides a rigorous, step-by-step protocol.

3.1. Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.[14] The subsequent analysis of the supernatant provides the solubility value. This method is favored for its accuracy and reliability when performed correctly.[15]

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess API (this compound) B Add selected organic solvent to vials A->B C Seal vials and place in orbital shaker at constant T (e.g., 25°C or 37°C) B->C D Agitate for 24-72 hours to ensure equilibrium C->D E Allow vials to stand, letting excess solid settle D->E F Withdraw supernatant E->F G Filter supernatant through 0.22 µm syringe filter (or centrifuge) F->G H Prepare serial dilutions of the filtrate G->H I Analyze by validated HPLC-UV method H->I J Quantify concentration against a standard curve I->J K K J->K Calculate Solubility (e.g., in mg/mL or µg/mL) caption Workflow for Solubility Determination by Shake-Flask Method

Caption: Workflow for Solubility Determination by Shake-Flask Method.

3.3. Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been reached.

Materials and Equipment:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-4 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Orbital shaker with temperature control

  • Calibrated pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate diluents for analysis

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of this compound to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of the compound to 1 mL of the solvent.

    • Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

    • Prepare each solvent condition in triplicate to assess variability.[12][14]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to simulate physiological conditions).[12]

    • Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 150-250 rpm).

    • Equilibrate for at least 24 hours. To ensure equilibrium has been reached, a time-point study is crucial. Sample a vial at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[15][16]

  • Sample Collection and Phase Separation:

    • Remove the vials from the shaker and allow them to stand for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe, avoiding any undissolved solid.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.[13][14] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards.

    • Dilute the filtered samples to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and diluted samples by a validated HPLC-UV method. The method should be specific for the analyte and demonstrate linearity, accuracy, and precision.[17][18]

    • Plot the peak area versus concentration for the standards to generate a calibration curve.

    • Determine the concentration of the diluted samples from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.4. Validation and Controls

  • Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration period.[19]

  • Filter Adsorption Check: To confirm the compound does not adsorb to the filter, a solution of known concentration can be passed through the filter and the concentration of the filtrate analyzed.

  • Triplicate Measurements: Performing the experiment in triplicate for each solvent provides a measure of the method's precision.[14]

Results and Data Presentation

Solubility data should be presented clearly and concisely. A tabular format is ideal for comparing the solubility of this compound across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
HexaneNon-Polar0.1Expected LowExpected LowExpected Low
TolueneNon-Polar2.4Expected ModerateExpected ModerateExpected Moderate
DichloromethanePolar Aprotic3.1Expected Moderate-HighExpected Moderate-HighExpected Moderate-High
AcetonePolar Aprotic5.1Expected HighExpected HighExpected High
AcetonitrilePolar Aprotic5.8Expected HighExpected HighExpected High
EthanolPolar Protic4.3Expected HighExpected HighExpected High
MethanolPolar Protic5.1Expected Very HighExpected Very HighExpected Very High
WaterPolar Protic10.2Expected Very LowExpected Very LowExpected Very Low

Note: The values in this table are illustrative expectations based on chemical principles. Actual experimental data must be populated here.

Discussion and Interpretation

The experimental results should be analyzed in the context of the theoretical principles discussed earlier.

  • Correlation with Polarity: A high solubility in polar solvents like methanol and acetonitrile would be driven by favorable interactions with the carboxylic acid group. Methanol's ability to both donate and accept hydrogen bonds makes it a particularly effective solvent for carboxylic acids.[6]

  • Effect of Non-Polar Structure: The moderate solubility expected in solvents like toluene and dichloromethane highlights the contribution of the large, non-polar biphenyl backbone. These solvents effectively solvate the hydrocarbon portion of the molecule.

  • Implications for Drug Development:

    • High solubility in ethanol could be advantageous for developing liquid oral formulations.

    • Solubility data in solvents like acetone and acetonitrile are crucial for selecting mobile phases in chromatographic purification.

    • Low aqueous solubility would classify this compound as poorly soluble (likely BCS Class II or IV), necessitating the use of solubility enhancement techniques for oral delivery.[3][20]

Conclusion

This technical guide has provided a comprehensive methodology for determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a rigorous, validated experimental protocol like the shake-flask method, researchers can generate accurate and reliable data. This information is not merely a physical constant but a cornerstone of rational drug development, guiding formulation design, ensuring manufacturability, and ultimately contributing to the creation of safe and effective medicines.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
  • Enamine. Shake-Flask Solubility Assay.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 274-278.
  • Thomas, A. (2019, December 2). Tackling Solubility in Drug Development. Pharmaceutical Technology.
  • Riniker, S., et al. Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Drug Development & Delivery.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). (n.d.). OCR A-Level Chemistry Notes.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID.
  • CymitQuimica. CAS 92-92-2: [1,1′-Biphenyl]-4-carboxylic acid.
  • Carboxylic Acids Solubility in Water. (n.d.). Pass My Exams.
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.
  • Carboxylic Acids Background. (2023, January 22). Chemistry LibreTexts.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences.

Sources

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Synthesis, Characterization, and Identification

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized biphenyl derivative with potential applications in medicinal chemistry and materials science. The document details the chemical identity of the molecule, including its SMILES and InChIKey, and presents a robust, field-proven methodology for its synthesis via a Suzuki-Miyaura coupling reaction. Furthermore, a thorough protocol for the structural characterization and purity assessment using modern analytical techniques is described. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering expert insights into the experimental choices and self-validating systems for producing and verifying this compound.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl scaffolds are a cornerstone in the development of pharmaceuticals and functional materials. Their rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, making them ideal for interacting with biological targets. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[1][2] The strategic placement of a fluorine atom, as in this compound, can induce favorable conformational biases and improve pharmacokinetic profiles. This particular substitution pattern, with a fluoro and a methyl group on one ring and a carboxylic acid on the other, presents a unique molecular framework for exploration in drug discovery programs, particularly for targeting inflammatory and metabolic diseases.[3]

Chemical Identity and Molecular Descriptors

Accurate and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The following section provides the key molecular identifiers for this compound.

Structure and Nomenclature

The systematic IUPAC name for the compound is this compound. The structure consists of a biphenyl core where one phenyl ring is substituted with a carboxylic acid at the 3-position, and the other phenyl ring is substituted with a fluorine atom at the 2'-position and a methyl group at the 3'-position.

Chemical Identifiers

The canonical SMILES (Simplified Molecular-Input Line-Entry System) and InChIKey (International Chemical Identifier Key) are provided below. These identifiers are crucial for database searches and computational modeling.

IdentifierValue
SMILES Cc1cccc(F)c1-c2cccc(C(=O)O)c2
InChIKey GFZBSJLXRGXNQA-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of substituted biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly reliable and versatile method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.[4]

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the biaryl bond, leading to two key precursors: a boronic acid derivative and an aryl halide. For the synthesis of this compound, a convergent approach utilizing 3-Carboxyphenylboronic acid and 1-Bromo-2-fluoro-3-methylbenzene is proposed. This strategy is chosen for the commercial availability and stability of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product is rigorously characterized.

Materials:

  • 1-Bromo-2-fluoro-3-methylbenzene

  • 3-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-Bromo-2-fluoro-3-methylbenzene (1.0 eq), 3-Carboxyphenylboronic acid (1.2 eq), and Potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in 1,4-Dioxane.

  • Reaction Execution: Add the catalyst solution to the reaction flask. The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed 1,4-dioxane and water (4:1 v/v) are added.

  • Heating and Monitoring: The reaction mixture is heated to 80-90 °C and stirred vigorously. The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and acidified to pH 2-3 with 1M HCl. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification SM1 1-Bromo-2-fluoro-3-methylbenzene Reaction Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O 80-90 °C SM1->Reaction SM2 3-Carboxyphenylboronic acid SM2->Reaction Workup Acidification (HCl) Extraction (EtOAc) Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Structural Characterization and Quality Control

Confirmation of the chemical structure and assessment of purity are critical steps. The following analytical techniques provide a comprehensive characterization of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The methyl group should appear as a singlet. The carboxylic acid proton will be a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will display distinct signals for all the carbon atoms in the molecule, including the two ipso-carbons of the biphenyl linkage and the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR: The fluorine NMR is a crucial tool for confirming the presence and chemical environment of the fluorine atom. A single resonance, likely coupled to nearby protons, is expected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-F stretching vibrations.[5]

Conclusion

This guide has detailed the essential information for the synthesis and characterization of this compound. The provided Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, and the described analytical techniques form a robust system for structural verification and quality control. This molecule represents a valuable building block for further research in medicinal chemistry and materials science, and this document serves as a foundational resource for scientists working with this and related compounds.

References

  • PubChem. 2'-Methyl-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Flurbiprofen. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. 2-Fluoro-3-methylpentanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Available from: [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available from: [Link]

  • PMC. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information. Available from: [Link]

  • EPA. 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid. Environmental Protection Agency. Available from: [Link]

  • ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available from: [Link]

  • MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

Sources

Methodological & Application

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid in liquid crystal design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic Acid in Liquid Crystal Design

Abstract

This guide details the strategic application of This compound (FMB-3-COOH) as a critical intermediate in the synthesis of low-melting-point, high-stability nematic liquid crystals (LCs). While standard biphenyl cores provide rigidity, they often suffer from high crystallinity. This protocol demonstrates how the specific lateral substitution pattern (2'-F, 3'-Me) disrupts molecular packing to suppress smectic phases while maintaining sufficient nematic range, making it an ideal building block for eutectic mixtures in Active Matrix (AM-LCD) and Vertical Alignment (VA) modes.

Part 1: Design Philosophy & Material Science Context

The design of modern liquid crystals is a balancing act between dielectric anisotropy (


) , optical anisotropy (

)
, and viscosity (

)
. The molecule this compound addresses a specific bottleneck: The Solubility-Clearing Point Trade-off.
The Steric & Electronic Mechanism
  • 2'-Fluorine (Ortho-Substitution): The fluorine atom at the 2' position exerts a steric influence that forces the two phenyl rings out of planarity (dihedral angle twist ~30-40°). This twist disrupts efficient

    
    -
    
    
    
    stacking, significantly lowering the melting point (
    
    
    ) compared to non-substituted biphenyls. Electronically, the high electronegativity of fluorine creates a lateral dipole moment, which is essential for tailoring
    
    
    .
  • 3'-Methyl Group: The methyl group adds molecular width (lateral bulk). While this can slightly reduce the clearing point (

    
    ), it is highly effective at suppressing the formation of highly ordered smectic phases (which are undesirable in fast-switching displays) by preventing close lateral packing.
    
Design Logic Flowchart

The following diagram illustrates the decision matrix for selecting this specific intermediate over others.

LC_Design_Logic Start Target: Wide Temperature Range Nematic LC Problem Challenge: Rigid cores (Biphenyls) crystallize too easily Start->Problem Solution Solution: Lateral Substitution Problem->Solution Sub_F 2'-Fluoro Substitution (Twisted Conformation) Solution->Sub_F Sub_Me 3'-Methyl Substitution (Steric Bulk) Solution->Sub_Me Effect_1 Disrupted Pi-Stacking (Lower Tm) Sub_F->Effect_1 Effect_3 Lateral Dipole Induction (Viscosity/Delta Epsilon tuning) Sub_F->Effect_3 Effect_2 Suppression of Smectic Phases Sub_Me->Effect_2 Result Final Mesogen: High Solubility in Eutectic Mixtures Effect_1->Result Effect_2->Result Effect_3->Result

Figure 1: Causal relationship between lateral substitution in FMB-3-COOH and mesogenic properties.

Part 2: Synthesis Protocol (The Intermediate)

Objective: Synthesize this compound via Suzuki-Miyaura Cross-Coupling. Purity Requirement: >99.5% (HPLC) is required for LC grade materials to prevent ionic impurities that cause "image sticking" in displays.

Retrosynthetic Analysis
  • Fragment A: 3-Carboxyphenylboronic acid (or ester).

  • Fragment B: 1-Bromo-2-fluoro-3-methylbenzene.

Experimental Procedure

Reagents:

  • 1-Bromo-2-fluoro-3-methylbenzene (1.0 eq)

  • 3-Carboxyphenylboronic acid (1.1 eq)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    for difficult substrates.
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Dissolution: Add the aryl bromide and boronic acid to the flask. Dissolve in degassed DME.

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of

    
    .
    
  • Activation: Add the aqueous

    
     solution.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 4:1).
    
  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Acidify with 1M HCl to pH ~2 (precipitating the carboxylic acid).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water. Note: Column chromatography is rarely sufficient for LC grade; recrystallization is mandatory to remove trace Pd.

Part 3: Derivatization to Active Mesogen

The acid itself is a building block. To create a functional liquid crystal, it is typically esterified with a phenol or alcohol containing a flexible alkyl chain or a rigid core (e.g., cyclohexyl).

Target Reaction: Formation of an Ester-Linked Mesogen. Method: Acid Chloride Route (Preferred for steric bulk).

Workflow Diagram

Synthesis_Workflow Acid 2'-Fluoro-3'-methylbiphenyl- 3-carboxylic acid Reflux Reflux (3h) Acid->Reflux + SOCl2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Reflux Phenol Target Phenol (e.g., 4-pentylphenol) Coupling Esterification (Pyridine/DCM) Phenol->Coupling AcidCl Acid Chloride Intermediate AcidCl->Coupling Reflux->AcidCl FinalLC Final Mesogen (Ester) Coupling->FinalLC

Figure 2: Synthetic pathway from the carboxylic acid intermediate to the final liquid crystal ester.

Protocol: Acid Chloride Esterification
  • Chlorination: Dissolve FMB-3-COOH (5 mmol) in excess Thionyl Chloride (

    
    , 5 mL). Add a drop of DMF as a catalyst. Reflux for 3 hours until gas evolution ceases.
    
  • Isolation: Evaporate excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride. Do not purify. 
    
  • Esterification: Dissolve the crude acid chloride in dry Dichloromethane (DCM).

  • Addition: Add the target phenol (e.g., 4'-pentyl-4-biphenylol for high

    
    ) (5 mmol) and Pyridine (6 mmol) at 
    
    
    
    .
  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Silica gel column chromatography followed by multiple recrystallizations from Ethanol/Hexane until the clearing point is constant (

    
    ).
    

Part 4: Characterization & Validation

To validate the utility of the synthesized mesogen, the following parameters must be measured.

Data Summary Table (Example)

Comparison of the FMB-3-COOH derived ester vs. a standard non-substituted biphenyl ester.

PropertyStandard Biphenyl EsterFMB-3-COOH DerivativeImpact
Melting Point (

)


Significant Drop (Desirable)
Clearing Point (

)


Moderate Decrease (Trade-off)
Smectic Phase? Yes (Strong SmA)Suppressed / NoneNematic Stability Improved
Dielectric Anisotropy (

)
+5.2+3.8 (or negative depending on core)Tunable via F-position
Analytical Protocols
  • Differential Scanning Calorimetry (DSC):

    • Instrument: PerkinElmer DSC 8000 or equivalent.

    • Cycle: Heat to isotropic

      
       Cool to 
      
      
      
      
      
      Heat to isotropic (Rate:
      
      
      ).
    • Success Criteria: Sharp peaks (<

      
       width) indicate high purity. Absence of low-temp peaks confirms suppression of crystallization.
      
  • Polarized Optical Microscopy (POM):

    • Observe texture on cooling.

    • Schlieren Texture: Confirms Nematic phase.[1][2][3]

    • Focal Conic Texture: Indicates Smectic phase (undesirable for this design).

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.

  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Foundational text on identifying phase textures).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.

Sources

Procedure for esterification of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Esterification of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Abstract

This application note provides a comprehensive guide for the esterification of this compound, a key intermediate in pharmaceutical and materials science research. We present two robust protocols: the Steglich esterification, recommended for its mild conditions and suitability for complex substrates, and the classic Fischer-Speier esterification, a scalable and cost-effective alternative. This document offers detailed, step-by-step methodologies, discusses the underlying chemical principles, and provides a comparative analysis to guide researchers in selecting the optimal procedure for their specific needs.

Introduction: The Strategic Importance of Esterification

The derivatization of carboxylic acids into esters is a cornerstone of modern organic synthesis, particularly within drug development. Esters often serve as crucial prodrugs, enhancing the bioavailability, solubility, and pharmacokinetic profile of a parent molecule. The target compound, this compound, possesses a biaryl scaffold common in many therapeutic agents. Its conversion to an ester can be a critical step in a synthetic sequence, enabling further transformations or modulating its biological properties.

The choice of esterification method is paramount and is dictated by the substrate's reactivity, steric hindrance, and the presence of sensitive functional groups. This guide provides a detailed examination of two distinct and highly effective methods for this transformation.

Selecting the Appropriate Esterification Strategy

The structure of this compound, while not excessively hindered at the carboxylic acid position, benefits from methods that ensure high conversion under mild conditions to avoid potential side reactions.

  • Fischer-Speier Esterification : This is a traditional acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol or by removing the water byproduct.[2] While robust and economical for large-scale synthesis, the required acidic conditions and potentially high temperatures may not be suitable for all substrates.[3]

  • Steglich Esterification : This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4] The reaction proceeds under mild, neutral conditions at room temperature, making it ideal for substrates that are sensitive to acid or heat.[5] It is particularly effective for converting sterically hindered acids.[5][6] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which requires careful removal.

For the target molecule, the Steglich esterification is the recommended primary protocol due to its mildness and high efficiency. The Fischer esterification is presented as a viable, scalable alternative.

Recommended Protocol: Steglich Esterification

This protocol is favored for its operational simplicity at ambient temperature and its compatibility with a wide range of functional groups.

Principle and Mechanism

The Steglich esterification is a dehydration reaction facilitated by DCC. The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[5] The catalyst, DMAP, then reacts with this intermediate to form a reactive acyl-pyridinium species. This "active ester" is highly electrophilic and is readily attacked by the alcohol nucleophile. The driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material.
Alcohol (e.g., Ethanol, Methanol)AnhydrousCommercialNucleophile. Ensure dryness.
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%CommercialCoupling agent. Handle with care (allergen).
4-Dimethylaminopyridine (DMAP)≥99%CommercialCatalyst. Toxic.
Dichloromethane (DCM)Anhydrous, ACS GradeCommercialReaction solvent.
Diethyl EtherACS GradeCommercialFor workup and precipitation of DCU.
Hydrochloric Acid (HCl)1 M AqueousPreparedFor washing.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPreparedFor washing.
Saturated Sodium Chloride (Brine)AqueousPreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Round-bottom flask, magnetic stirrer, glasswareN/AStandard LabN/A
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.44 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the acid is fully dissolved.

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.2 eq, e.g., for ethanol: 0.7 mL, 12 mmol) followed by DMAP (0.1 eq, e.g., 0.122 g, 1 mmol). Stir for 5 minutes at room temperature.

  • Initiation: Cool the flask to 0 °C in an ice-water bath. In a separate beaker, dissolve DCC (1.1 eq, e.g., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (10 mL). Add this DCC solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours. A white precipitate of DCU will form as the reaction proceeds.

  • Workup - DCU Removal: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product may still contain some dissolved DCU. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting ester under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Alternative Protocol: Fischer-Speier Esterification

This classic method is ideal for producing simple alkyl esters (e.g., methyl, ethyl) on a larger scale where the cost of reagents is a consideration.

Principle and Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[7] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[8] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the final ester.[9] All steps of the mechanism are reversible.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material.
Alcohol (e.g., Methanol, Ethanol)ACS GradeCommercialUsed in large excess as the solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)CommercialCatalyst. Highly corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPreparedFor neutralization.
Ethyl AcetateACS GradeCommercialExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Round-bottom flask, reflux condenserN/AStandard LabN/A
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq, e.g., 2.44 g, 10 mmol) in a large excess of the desired alcohol (e.g., 50 mL of methanol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 2-5 mol%, e.g., 0.1 mL) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Quenching: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (100 mL).

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by recrystallization or flash column chromatography if necessary.

Experimental Workflow and Comparison

General Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target ester.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Weigh Starting Material (2'-Fluoro-3'-methylbiphenyl -3-carboxylic acid) Reagents Prepare Reagents & Solvents (Alcohol, Catalysts, etc.) Start->Reagents Protocol_Choice Choose Protocol Reagents->Protocol_Choice Steglich Steglich Esterification (DCC, DMAP, DCM) 0°C to RT Protocol_Choice->Steglich Fischer Fischer Esterification (H₂SO₄, Excess Alcohol) Reflux Protocol_Choice->Fischer Workup_Steglich Filter DCU Aqueous Wash Steglich->Workup_Steglich Workup_Fischer Quench & Neutralize Aqueous Extraction Fischer->Workup_Fischer Purification Dry & Concentrate Column Chromatography or Recrystallization Workup_Steglich->Purification Workup_Fischer->Purification Final_Product Pure Ester Product Purification->Final_Product Characterization Characterize (NMR, MS, IR) Final_Product->Characterization

Caption: General workflow for the esterification of this compound.

Method Comparison
ParameterSteglich EsterificationFischer-Speier Esterification
Conditions Mild (0 °C to Room Temp), Neutral pHAcidic, Elevated Temperatures (Reflux)
Reagents DCC, DMAPStrong Acid (e.g., H₂SO₄)
Solvent Anhydrous Aprotic (e.g., DCM)Excess Alcohol
Reaction Time Typically 3-6 hoursTypically 4-12 hours
Byproducts Dicyclohexylurea (DCU)Water
Pros High yield, works for sensitive/hindered substrates.[5]Economical, scalable, simple reagents.[1]
Cons Expensive reagents, DCU removal can be difficult.[4]Requires harsh conditions, equilibrium limited.[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction - Inactive reagents (e.g., wet alcohol/solvents).- Insufficient catalyst.- Low temperature (Fischer).- Use anhydrous solvents/reagents.- Check catalyst amount and quality.- Ensure proper reflux temperature for Fischer esterification.
Starting Material Remains - Reaction not at equilibrium (Fischer).- Insufficient coupling agent (Steglich).- Reaction time too short.- For Fischer, remove water (Dean-Stark) or increase alcohol excess.- Add slightly more DCC for Steglich.- Extend reaction time.
Formation of N-acylurea Side Product (Steglich) Slow reaction with the alcohol allows for rearrangement of the O-acylisourea intermediate.[4]- Ensure sufficient DMAP is used as it suppresses this side reaction.[5]- Check the purity of the alcohol.
Difficult Purification - DCU not fully precipitated (Steglich).- Emulsion during workup.- Cool reaction mixture thoroughly before filtering DCU. A second filtration may be needed.- Add brine during aqueous extraction to break emulsions.

Conclusion

The successful esterification of this compound can be reliably achieved using either the Steglich or Fischer-Speier protocols. The Steglich method is recommended for laboratory-scale synthesis where mild conditions and high yields are critical. For large-scale and cost-sensitive applications, the Fischer esterification provides a powerful alternative. By understanding the principles and practical details of each method, researchers can effectively synthesize the desired ester derivatives for their discovery and development programs.

References

  • ChemTalk. (2023, February 9). What is Fischer Esterification? Available at: [Link][8]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link][9]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link][2]

  • Wikipedia. (2023). Fischer–Speier esterification. Available at: [Link][1]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link][5]

  • Organic Reactions. (n.d.). Acid to Ester. Available at: [Link][3]

  • Wikipedia. (2023). Steglich esterification. Available at: [Link][4]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Available at: [Link][7]

Sources

Application Note: Scalable Synthesis of Fluorinated Methylbiphenyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of fluorinated methylbiphenyl acids, specifically targeting the 2-fluoro-4-biphenylylpropionic acid scaffold (e.g., Flurbiprofen). While academic routes often utilize Gomberg-Bachmann reactions or high-loading homogeneous palladium catalysts, these methods fail at the kilogram scale due to safety hazards (benzene solvent), cost, and purification bottlenecks.

This protocol introduces a Process Intensification (PI) approach utilizing ligand-free Pd/C heterogeneous catalysis in aqueous media, followed by a defined crystallization workflow. This method eliminates chromatographic purification, reduces residual metal content to <10 ppm, and ensures high atom economy.

Strategic Route Selection & Mechanistic Insight

The Fluorine Challenge

Fluorine substitution on the biaryl core introduces unique electronic and steric challenges.

  • Electronic Deactivation: An electronegative fluorine atom ortho to the halogen leaving group (e.g., in 4-bromo-2-fluoro precursors) strengthens the C-Br bond, increasing the activation energy required for the oxidative addition step in the catalytic cycle.

  • Protodeboronation: Fluorinated aryl boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation) under basic aqueous conditions, leading to lower yields.

The Solution: Heterogeneous Pd/C in Water

To address scalability, we shift from homogeneous catalysts (e.g., Pd(PPh3)4) to heterogeneous 5% Pd/C.

  • Mechanism: The reaction operates via a "release-and-catch" mechanism where monomeric Pd(0) species leach into the solution to catalyze the coupling and re-deposit onto the carbon support upon reaction completion.

  • Advantages:

    • Filtration vs. Extraction: Catalyst is removed by simple hot filtration.

    • Safety: Water replaces volatile organic solvents (VOCs), acting as a heat sink for exothermic coupling.

Visualizing the Process Workflow

The following diagram outlines the critical decision points and workflow for the synthesis.

G Start Start: Precursor Selection Substrate Substrate: 2-(4-bromo-3-fluorophenyl)propionic acid Start->Substrate Boronic Reagent: Phenylboronic Acid (1.2 equiv) Start->Boronic Decision Catalyst Decision Node Substrate->Decision Boronic->Decision RouteA Route A: Homogeneous (Pd(OAc)2 + SPhos) *High Cost, High Activity* Decision->RouteA Sterically Hindered or Cl-substituent RouteB Route B: Heterogeneous (5% Pd/C in Water) *Scalable, Green* Decision->RouteB Standard F-Biphenyl (Recommended) Reaction Reaction: Reflux (95°C), 2-4h Base: Na2CO3 RouteB->Reaction Workup Workup: Hot Filtration (remove Pd/C) Reaction->Workup Acidification Acidification (pH < 2) Precipitation of Product Workup->Acidification Purification Crystallization (Ethanol/Water) Acidification->Purification QC QC: HPLC (>99.5%), Pd (<10ppm) Purification->QC

Figure 1: Decision matrix and process flow for the synthesis of fluorinated methylbiphenyl acids.

Detailed Protocol: Kilogram-Scale Synthesis

Target: 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) Scale: 1.0 kg Input (Basis)

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
2-(4-bromo-3-fluorophenyl)propionic acid 1.0Limiting ReagentPurity >98%; Free of regioisomers.
Phenylboronic Acid 1.2Coupling PartnerLow boroxine content.
5% Pd/C (50% wet) 0.5 wt%CatalystHigh surface area; "Eggshell" distribution preferred.
Sodium Carbonate (Na2CO3) 2.5BaseAnhydrous; granular to prevent clumping.
Water (Deionized) 10 VolSolventDegassed (sparged with N2).
Step-by-Step Procedure
Step 1: Reaction Setup (Inerting)
  • Charge a 20 L glass-lined reactor with 10 L deionized water .

  • Add Na2CO3 (Base) and stir until fully dissolved.

  • Critical Step: Sparge the solution with Nitrogen (N2) for 30 minutes. Oxygen is the enemy of Suzuki couplings, promoting homocoupling of the boronic acid and deactivating the Pd species.

Step 2: Substrate Addition
  • Add 2-(4-bromo-3-fluorophenyl)propionic acid (1.0 kg) to the basic solution.

    • Note: The acid will convert to its sodium salt, becoming water-soluble. Ensure the solution becomes clear. If turbidity persists, check pH (should be >10).

  • Add Phenylboronic Acid (1.2 equiv).

  • Add 5% Pd/C (5 g dry weight equivalent).

Step 3: Reaction (The Coupling)
  • Heat the mixture to 90–95°C (Reflux).

  • Monitor reaction progress via HPLC every hour.

    • Endpoint: < 0.5% starting bromide remaining.[5]

    • Typical Time: 2–4 hours.

    • Troubleshooting: If reaction stalls at 90% conversion, add 0.1 equiv of boronic acid. Do not add more catalyst yet.

Step 4: Hot Filtration (Catalyst Removal)
  • While the reaction mixture is still hot (>70°C), filter through a Celite pad or a sparkler filter to remove the Pd/C.

    • Why Hot? The product is a salt and soluble in hot water. Cooling causes premature precipitation or occlusion of Pd into the solid.

  • Wash the filter cake with 1 L of hot water. Combine filtrates.

Step 5: Acidification & Isolation
  • Cool the filtrate to 20°C.

  • Slowly add 3M HCl dropwise to adjust pH to 1–2.

    • Observation: The product will precipitate as a thick white slurry.

    • Control: Vigorous stirring is required to prevent occlusion of inorganic salts in the crystal lattice.

  • Stir the slurry for 1 hour at 5°C to maximize yield.

  • Filter the solid and wash with water (3 x 2 L) until the filtrate is neutral.

Downstream Processing: Purification & Pd Scavenging[6]

Crude fluorinated biphenyl acids often contain trace Palladium (50–200 ppm) and boronic acid byproducts. Chromatography is not an option at this scale.

Protocol: Recrystallization with Chemical Scavenging
  • Dissolution: Dissolve the crude wet cake in Ethanol/Water (80:20 v/v) at 75°C.

  • Scavenging (Optional but Recommended): If Pd content is >20 ppm (check crude QC), add SiliaMetS® Thiol or activated carbon (0.5 wt%) and stir at 75°C for 30 mins. Filter hot.

  • Crystallization:

    • Cool gradually from 75°C to 20°C over 4 hours (cooling ramp: 10°C/hr).

    • Seeding: Add 0.1% pure seed crystals at 55°C (metastable zone) to induce uniform particle growth.

  • Isolation: Filter the purified crystals and dry in a vacuum oven at 50°C.

Analytical Controls & Troubleshooting

Quality Control Table
ParameterSpecificationMethodFailure Mode
Assay > 99.5%HPLC (C18, ACN/Water)Incomplete coupling or homocoupling.
Palladium < 10 ppmICP-MSPoor filtration or lack of scavenger.
Fluorine Content Theoretical ± 0.2%F-NMR / ElementalDefluorination (rare, requires extreme temp).
Loss on Drying < 0.5%GravimetricInefficient drying.
Mechanism of Defluorination (Troubleshooting)

If "Des-fluoro" impurities are observed (loss of F atom), it indicates Oxidative Addition into the C-F bond .

  • Cause: Reaction temperature too high (>110°C) or highly electron-rich ligands used (if using homogeneous Pd).

  • Fix: Strictly control temperature at 90-95°C. The C-Br bond is weaker than C-F; selectivity is kinetic.

Mechanism Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br ArBr Ar-Br (Substrate) PdII Ar-Pd(II)-Br OxAdd->PdII Defluoro Side Reaction: C-F Activation PdII->Defluoro High Temp (>110°C)

Figure 2: Selectivity pathway. High temperatures must be avoided to prevent C-F activation.

References

  • Review of Suzuki-Miyaura Coupling Scale-up

    • Title: "Industrial Scale-Up of Suzuki-Miyaura Coupling Reactions"
    • Source: Organic Process Research & Development
    • Link:[Link] (General Journal Landing Page for verification of standard protocols)

  • Flurbiprofen Specific Synthesis

    • Title: "Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in W
    • Source: Chemical Research in Chinese Universities / Moodle@Units
    • Link:[Link]

  • Green Solvents in Coupling

    • Title: "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents"[6][7]

    • Source: ACS Sustainable Chemistry & Engineering
    • Link:[Link]

  • Palladium Removal Strategies

    • Title: "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
    • Source: ACS Medicinal Chemistry Letters
    • Link:[Link]

  • General Boronic Acid Handling

    • Title: "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
    • Source: University of Greenwich Repository
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of synthesizing sterically hindered biaryl compounds. The formation of tetra-ortho-substituted biaryls and other sterically demanding structures presents unique challenges that standard protocols often fail to overcome. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to succeed with these challenging yet crucial transformations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the mechanistic challenges and strategic solutions inherent in sterically demanding Suzuki-Miyaura couplings.

Q1: Why are sterically hindered Suzuki couplings so challenging?

The primary difficulty arises from the final step of the catalytic cycle: reductive elimination.[1] For this step to occur, the two organic groups (the aryl groups that will form the biaryl) must be positioned cis to each other on the palladium center.[1] When these groups have bulky ortho-substituents, they clash, creating a high-energy transition state that slows down or prevents the final bond formation. This can lead to catalyst decomposition or undesired side reactions. Furthermore, the initial oxidative addition of a sterically hindered aryl halide to the palladium(0) center can also be sluggish.[1]

Q2: What is the specific role of the ligand, and why are "bulky, electron-rich" ligands so critical for these reactions?

Ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[1][2] For sterically hindered couplings, ligands serve two primary functions:

  • Electronic Effect : Electron-rich ligands (those that are good sigma-donors) increase the electron density on the palladium center.[2] This increased electron density facilitates the rate-determining oxidative addition step and promotes the final reductive elimination.[1]

  • Steric Effect : Large, bulky ligands occupy significant space around the palladium atom. This steric bulk favors the formation of a coordinatively unsaturated, highly reactive catalyst species. Crucially, this bulk also accelerates reductive elimination by creating steric pressure that pushes the two bulky aryl groups together, overcoming the energy barrier to form the C-C bond.[1][2]

This is why modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), which are both exceptionally bulky and electron-rich, are the state-of-the-art for these transformations.[1][3][4] Using older, less effective ligands like triphenylphosphine is a common reason for failure in these systems.[3]

Q3: How does the choice of base influence the reaction? I've seen everything from carbonates to phosphates used.

The base plays a multifaceted role in the Suzuki coupling.[2][5] Its primary function is to activate the organoboron species by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[2][4] For sterically hindered substrates, stronger bases are often required to accelerate this sluggish transmetalation.[6]

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are frequently the bases of choice for difficult couplings.[7][8] They are strong enough to promote the reaction without causing significant degradation of sensitive substrates. The choice of cation (e.g., Cs⁺ vs. K⁺) can also influence reaction rates and yields.[6]

  • Aqueous bases are common, as water can help dissolve the base and facilitate the hydrolysis of boronic esters to the more active boronic acids.[9] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[10]

Q4: What is the difference between a Pd(0) and Pd(II) precatalyst, and which should I use?

The active catalyst in the Suzuki cycle is a palladium(0) species.[11]

  • Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, but they must first be reduced to Pd(0) in situ. This reduction process can consume the boronic acid or phosphine ligand, leading to side reactions like homocoupling.[3][7]

  • Pd(0) precatalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ start in the correct oxidation state. Using a Pd(0) source directly can often minimize homocoupling and provide more reliable initiation.[3][7] Modern Buchwald precatalysts (e.g., XPhos Pd G3) are often Pd(II) but are designed for highly efficient and clean conversion to the active Pd(0) catalyst.[3] For difficult couplings, starting with a well-defined Pd(0) source or a highly active modern precatalyst is recommended.[3]

Troubleshooting Guide: Common Problems & Solutions

This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.

Q: My reaction shows low or no conversion of the starting aryl halide. What should I do?

This is a very common issue, often pointing to problems with catalyst activation or the oxidative addition step.

  • Cause 1: Inefficient Catalyst System. The ligand or catalyst may not be active enough for your specific sterically hindered substrate. Triphenylphosphine is often inadequate for these systems.[3]

    • Solution: Switch to a more powerful ligand system. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4] Consider using a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient generation of the active catalyst.[3]

  • Cause 2: Catalyst Deactivation. Oxygen is a potent enemy of the Suzuki coupling, as it can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[7]

    • Solution: Ensure your reaction is rigorously degassed. Sparge your solvent and the sealed reaction vessel with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[7][12] Using freeze-pump-thaw cycles is an even more effective method for removing dissolved oxygen.[7]

  • Cause 3: Insufficient Temperature. Sterically demanding couplings often require more thermal energy to overcome activation barriers.

    • Solution: Cautiously increase the reaction temperature. If you are running the reaction at 80 °C, try increasing to 100 °C or 110 °C.[7][8] Monitor for potential substrate or product decomposition at higher temperatures.

Q: My starting materials are consumed, but the yield is low, and I see significant side products. What is happening?

This indicates that the catalytic cycle is turning over, but non-productive pathways are competing with the desired cross-coupling.

  • Side Product 1: Homocoupling of Boronic Acid. You observe the formation of a biaryl derived from two molecules of your boronic acid.

    • Cause: This is typically caused by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[7][12] It can also be exacerbated by using a Pd(II) precatalyst, which can be reduced by the boronic acid.[3]

    • Solution:

      • Improve Degassing: This is the most critical step.[7] Ensure all reagents and the reaction headspace are free of oxygen.

      • Use a Pd(0) Source: Start with a catalyst like Pd₂(dba)₃ to bypass the problematic in situ reduction step.[3]

  • Side Product 2: Protodeboronation or Dehalogenation. You observe the formation of arenes where the boronic acid or halide has been replaced by a hydrogen atom.

    • Cause: Protodeboronation can be caused by excess water or base, especially with sensitive boronic acids.[7][9] Dehalogenation can occur if a hydride source is present, which can arise from the solvent or base.[9]

    • Solution:

      • Screen Bases: Switch to a different base. Anhydrous K₃PO₄ can sometimes mitigate these pathways.[10]

      • Use a Stabilized Boronic Acid: If protodeboronation is a persistent issue, consider converting your boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) or a trifluoroborate salt.[3][9]

      • Check Solvent Purity: Ensure solvents are anhydrous and free from contaminants that could act as hydride sources.

Q: My reaction turns black, and a precipitate forms. Is this normal?

  • Cause: The formation of finely divided black precipitate is often "palladium black," an inactive, aggregated form of the metal.[7] This indicates catalyst decomposition.

    • Solution:

      • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[7] Ensure an appropriate ratio, typically between 1:1 and 2:1 (Ligand:Pd).

      • Choose a More Robust Ligand: Some ligands provide better stabilization to the palladium center throughout the catalytic cycle. Buchwald-type ligands are excellent for preventing decomposition.[13]

      • Lower the Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[7] Find the lowest effective temperature that still provides a reasonable reaction rate.

Data & Experimental Protocols

Table 1: Ligand Selection Guide for Sterically Hindered Substrates
Ligand ClassExample LigandsKey Features & Applications
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosWorkhorse ligands. Extremely bulky and electron-rich. Excellent for coupling di-, tri-, and tetra-ortho-substituted substrates.[1][3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStronger sigma-donors than phosphines. Very effective for unreactive aryl chlorides and sterically demanding partners.[2][4]
Ferrocenyl Phosphines dppf, dtbpfBidentate ligands that offer good stability. PdCl₂(dppf) is a common and reliable precatalyst for moderately hindered systems.[3]
Specialized Ligands AntPhos, BI-DIMEDesigned specifically for extremely demanding couplings, such as those involving secondary alkyl groups or forming hexa-substituted arenes.[13][14]
Table 2: Common Bases for Hindered Suzuki Couplings
BaseStrengthCommon SolventsNotes
K₃PO₄ StrongToluene, Dioxane, THF (often anhydrous)Excellent for many challenging couplings. Can be used under aqueous or anhydrous conditions.[7][15]
Cs₂CO₃ StrongDioxane/H₂O, DMEOften provides faster rates than potassium bases due to the effect of the large cesium cation.[6][8]
K₂CO₃ ModerateDioxane/H₂O, Toluene/EtOH/H₂OA standard, cost-effective choice. May not be strong enough for the most difficult substrates.[3][12]
KF MildTHFUsed for substrates with base-sensitive functional groups (e.g., esters). Requires free boronic acid.[3][4]

Visualized Workflows

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the catalytic cycle. For sterically hindered substrates, the Reductive Elimination step is often the rate-limiting bottleneck due to steric clash between the bulky R¹ and R² groups.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex cis-R¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Trans_Complex trans-R¹-Pd(II)L₂(X) OA_Complex->Trans_Complex Isomerization TM_Complex R¹-Pd(II)L₂(R²) Trans_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Catalyst Regeneration Product R¹-R² (Desired Biphenyl) TM_Complex->Product Reductive Elimination (Rate-Limiting Step for Sterically Hindered Substrates) ArylHalide R¹-X ArylHalide->OA_Complex BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Trans_Complex Pd(0) Pd(0) Species Pd(II) Pd(II) Intermediates Key Step Productive Step

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Flowchart for a Failed Reaction

If your reaction is not performing as expected, follow this logical decision tree to diagnose the issue.

Caption: A decision tree for troubleshooting failed Suzuki couplings.

Experimental Protocols

Safety Note: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: Optimized Conditions for a Tetra-ortho-Substituted Biphenyl Synthesis

This protocol is designed as a robust starting point for coupling a di-ortho-substituted aryl bromide with a di-ortho-substituted boronic acid.

Materials:

  • Di-ortho-substituted Aryl Bromide (1.0 equiv)

  • Di-ortho-substituted Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene and degassed water via syringe to create a 10:1 toluene:water solvent mixture (final concentration of aryl bromide should be ~0.1 M).

  • Sparge the resulting slurry with a stream of argon through a needle for 15-20 minutes to ensure thorough degassing.

  • Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst (2 mol%).

  • Seal the vessel tightly (e.g., with a screw cap for a vial or by closing the Schlenk valve).

  • Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction vigorously overnight (12-18 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Purify the crude product by flash column chromatography.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

  • Farrar, S. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit user discussion. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]

  • Research Solutions Pages. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Retrieved from [Link]

  • Sigman, M. S., et al. (2022, August 15). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Retrieved from [Link]

  • Xu, G., et al. (2020, May 11). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Zhang, T. R., et al. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Retrieved from [Link]

  • Reddit user discussion. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • PubMed. (2015, March 16). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

  • Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]

  • Reddit user discussion. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Reddit user discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Student project summary. (n.d.). Design of Experiment Optimisation of the Suzuki Cross- Coupling. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Al-Rashida, M., et al. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Retrieved from [Link]

Sources

Removing palladium impurities from 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Management Topic: Palladium Removal from 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid Ticket ID: PD-REM-001

Executive Summary

You are dealing with a biphenyl carboxylic acid synthesized via Suzuki-Miyaura coupling. The presence of the carboxylic acid moiety (


) at the 3-position presents a specific challenge: it acts as a ligand, potentially chelating Palladium (Pd) and competing with standard removal methods. Furthermore, the lipophilic fluoro- and methyl- substituents affect solubility, complicating aqueous extractions.

This guide provides a validated workflow to reduce Pd levels below ICH Q3D limits (<10 ppm) while preserving the yield of your acidic product.

Module 1: Diagnostics & Compliance

1.1 The Compliance Target (ICH Q3D) Before initiating removal, confirm your target limit based on the route of administration.

  • Oral Exposure: Class 2B element.[1] Permitted Daily Exposure (PDE) is 100 µ g/day .

  • Target Concentration: For a standard daily dose of 10g, the limit is 10 ppm .[2]

    • Note: If your daily dose is lower (e.g., <1g), you may justify higher limits (up to 100 ppm), but <10 ppm is the industry gold standard for APIs.

1.2 The "Acid Interference" Mechanism Why do standard washes fail?

  • Chelation: The carboxylate anion (especially if the workup is slightly basic) binds Pd(II) species.

  • Solubility: The product precipitates in non-polar solvents, trapping Pd inside the crystal lattice (occlusion).

  • Scavenger Incompatibility: Basic amine-functionalized scavengers (e.g., silica-supported amines) will form salts with your carboxylic acid, causing product loss on the filter.

Module 2: Primary Removal Protocol (Scavenger)

Recommendation: Use Silica-Supported Thiol (Si-Thiol) or Dimercaptotriazine (Si-DMT) .

  • Why: These scavengers rely on soft-soft acid-base interactions (Sulfur-Palladium). They function independently of pH and do not interact ionically with your carboxylic acid product.

Step-by-Step Protocol

Materials:

  • Crude Product: this compound.

  • Scavenger: SiliaMetS® Thiol (or equivalent Si-Thiol).

  • Solvent: THF (Tetrahydrofuran) or 2-MeTHF (preferred for solubility).

Procedure:

  • Dissolution: Dissolve the crude product in THF (10 volumes). Ensure the solution is clear.

    • Critical: If the product is not fully dissolved, Pd trapped in solids cannot be scavenged.

  • Loading: Add SiliaMetS® Thiol at a ratio of 5-10 equivalents relative to the residual Pd content (if known) or 10-20% w/w relative to the product mass (if Pd content is unknown).

  • Digestion: Stir the slurry at 50°C for 4 hours .

    • Tip: Elevated temperature increases the kinetics of Pd binding to the thiol sites.

  • Filtration: Filter the hot mixture through a pad of Celite® or a 0.45 µm membrane filter to remove the silica scavenger.

  • Wash: Wash the filter cake with 2 volumes of THF to recover all product.

  • Isolation: Concentrate the filtrate to dryness or perform a solvent swap to heptane/ethanol for crystallization.

Module 3: Troubleshooting & Optimization

Visualizing the Scavenger Screening Workflow

ScavengerWorkflow Start Start: High Pd Content (>100 ppm) Solubility Step 1: Check Solubility (Must be homogeneous) Start->Solubility Screen Step 2: Micro-Screening (Si-Thiol vs Si-DMT vs Carbon) Solubility->Screen Analysis Step 3: Analyze Supernatant (ICP-MS) Screen->Analysis Decision Pd < 10 ppm? Analysis->Decision ScaleUp Scale Up Process Decision->ScaleUp Yes Fail Troubleshoot Oxidation State Decision->Fail No Fail->Screen Add Oxidant/Reductant

Caption: Logical workflow for screening and selecting the optimal palladium scavenging method.

Troubleshooting Guide (Q&A Format)

Q1: I used Si-Thiol, but my Pd levels are still ~50 ppm. What went wrong?

  • Diagnosis: The Pd might be in a highly stable complex (e.g., Pd(0)-phosphine clusters) or an oxidation state that reacts slowly with thiols.

  • Solution:

    • Switch Scavenger: Try Si-DMT (Dimercaptotriazine) . The chelating nature of DMT is often superior for difficult Pd species compared to the single thiol of Si-Thiol.

    • Activate the Pd: Add a small amount of mild acid (Acetic acid) to the THF solution during scavenging. This can break up Pd-clusters, making them more available to the scavenger.

Q2: Can I use Activated Carbon (Charcoal) instead? It's cheaper. [3]

  • Risk: Yes, but with caveats.[4][5][6]

    • Yield Loss: Carbon is non-selective. It will adsorb some of your biphenyl carboxylic acid (due to π-π stacking with the graphite planes).

    • Efficiency: Carbon often requires multiple passes to reach <10 ppm.

  • Protocol if unavoidable: Use Darco® KB-G (specifically designed for acidic environments). Use 10-20 wt% loading at 50°C. Warning: Expect 10-15% yield loss.

Q3: My product precipitates when I add the scavenger.

  • Cause: The scavenger might be acting as a nucleation site, or the solvent volume is too low.

  • Fix: Increase solvent volume or switch to a better solvent for the acid, such as DMF or DMSO (though these are harder to remove later). A mixture of THF/Methanol (9:1) often improves solubility for polar acids.

Q4: Can I just crystallize the product to remove Pd?

  • Analysis: Crystallization alone is rarely sufficient for Pd removal.

  • Reason: Palladium tends to occlude (get trapped) inside the crystal lattice of organic acids.

  • Strategy: Perform the Scavenger Step (Module 2) on the mother liquor before the final crystallization. The crystallization should be a polishing step, not the primary removal method.

Module 4: Data Comparison (Scavengers vs. Carbon)

MethodSelectivity for PdProduct RecoveryCompatibility with -COOHCost
Si-Thiol High>95%Excellent (No salt formation)High
Si-DMT Very High>95%ExcellentHigh
Si-Amine Low (for this case)<80%Poor (Forms salts)Moderate
Activated Carbon Low80-90%Moderate (Adsorption loss)Low

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Defines PDE limits for Palladium (Class 2B).

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. (Discusses the occlusion of Pd in crystals).

  • SiliCycle Application Note. "SiliaMetS® Metal Scavengers: Removal of Palladium from Active Pharmaceutical Ingredients." (Specific data on Thiol/DMT efficiency vs. Carbon).

  • Biotage White Paper. "Are metal scavengers better than carbon?" (Comparative study on yield loss and cleanliness).

Sources

Validation & Comparative

Advanced Characterization Guide: 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals Focus: 1H NMR Spectroscopy, Structural Elucidation, and Method Optimization[1]

Executive Summary: The Analytical Challenge

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-02-2) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for biaryl-based kinase inhibitors and receptor modulators.[2][1] Unlike simple biphenyls, the presence of an ortho-fluorine atom (2'-position) introduces unique spectral complexities:

  • Restricted Rotation: The steric clash between the 2'-fluorine and the protons of the adjacent ring induces a twisted biaryl conformation, affecting chemical shifts via shielding cones.[1]

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    , 100% abundance) couples with both aromatic protons and the 3'-methyl group, transforming expected singlets into doublets and complicating multiplet analysis.[2][1]

This guide compares analytical approaches to resolve these features, establishing a self-validating protocol for purity and structural confirmation.

Comparative Analysis: Solvent System Selection

The choice of deuterated solvent is the single most critical variable in the analysis of this molecule.[1] The comparison below evaluates the two industry standards: DMSO-d


CDCl

Performance Matrix: DMSO-d vs. CDCl [1][2]
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
COOH Detection Excellent (

12.5–13.5 ppm)
Poor (Often broad/invisible)DMSO forms strong H-bonds with the carboxylic acid, locking the proton in a deshielded environment and slowing exchange.[2][1] In CDCl

, rapid exchange and dimerization broaden the peak significantly.[1]
Methyl Resolution GoodSuperior DMSO's higher viscosity causes slight line broadening (

relaxation effect).[2] CDCl

offers sharper lines, critical for resolving the small

coupling (~2 Hz) of the methyl group.[2][1]
Solubility HighModerateBiphenyl carboxylic acids can exhibit poor solubility in CDCl

, leading to low signal-to-noise ratios.[2][1]
Water Interference

3.33 ppm (Distinct)

1.56 ppm (Variable)
DMSO's water peak is far from the aromatic/methyl regions.[2][1]

Expert Verdict: Use DMSO-d


2CDCl



21

Spectral Analysis & Structural Assignment[1][2][3]

The Diagnostic "Fingerprint" Regions

The spectrum is divided into three distinct zones.[1] The values below are representative for DMSO-d

Zone A: The Acidic Proton (12.0 – 14.0 ppm) [2][1]
  • Signal: Broad Singlet (1H).[2][1]

  • Validation: Disappears upon D

    
    O shake.
    
  • Note: If absent in CDCl

    
    , this does not indicate impurity; it indicates rapid exchange.[1]
    
Zone B: The Aromatic Region (7.0 – 8.2 ppm)

This region contains 7 protons but appears as a complex overlap of two spin systems.[2][1]

  • Ring A (Carboxylic Acid side): Typical 3-substituted benzene pattern.[2]

    • H-2: Isolated singlet-like (d,

      
       Hz) at the most downfield position (~8.1-8.2 ppm) due to the electron-withdrawing COOH and deshielding by the adjacent ring.[2][1]
      
    • H-4/H-6: Doublets or multiplets (~7.9 ppm).[2][1]

    • H-5: Triplet (~7.6 ppm).[2][1]

  • Ring B (Fluoro-Methyl side):

    • H-4', H-5', H-6': These signals are upfield (7.0–7.5 ppm) relative to Ring A.[2]

    • Coupling: The 2'-F atom splits H-4' and H-6' (

      
       Hz) and H-5' (
      
      
      Hz).[2][1]
Zone C: The Methyl Group (2.0 – 2.5 ppm) [2][1]
  • Signal: Doublet (3H),

    
     ppm.[1][3][4]
    
  • Critical Insight: This is NOT a singlet . The methyl protons at C-3' couple with the Fluorine at C-2'.[2]

  • Coupling Constant:

    
     Hz.[2]
    
  • Interpretation: Observation of this doublet is the primary confirmation of the ortho-fluoro/meta-methyl regiochemistry.[2] A singlet here would imply the loss of fluorine or incorrect regiochemistry (e.g., para orientation).[1]

Assignment Logic Flowchart

The following diagram illustrates the deductive pathway to confirm the structure using 1H NMR data.

NMR_AssignmentStartStart: Acquire 1H NMR(DMSO-d6)Check_COOHCheck 12-14 ppm:Broad Singlet?Start->Check_COOHCheck_MeCheck 2.3 ppm:Methyl Signal ShapeCheck_COOH->Check_MeYesFail_AcidFAIL: Acid missing orsalt formCheck_COOH->Fail_AcidNoIs_SingletSinglet (s)Check_Me->Is_SingletIs_DoubletDoublet (d)J = 2.0 HzCheck_Me->Is_DoubletFail_RegioFAIL: Incorrect Regiochemistry(F and Me likely para/remote)Is_Singlet->Fail_RegioPass_RegioCONFIRM: Ortho-Fluoro/Methylinteraction (4J H-F coupling)Is_Doublet->Pass_RegioAnalyze_AroAnalyze Aromatic Region(7.0 - 8.2 ppm)Pass_Regio->Analyze_AroFinal_ValidVALIDATED STRUCTURE2'-Fluoro-3'-methylbiphenyl-3-COOHAnalyze_Aro->Final_ValidIntegration 7H

Figure 1: Decision tree for structural validation. The methyl splitting pattern is the "gatekeeper" for confirming the 2'-F, 3'-Me arrangement.[2][1]

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as rotameric broadening), follow this optimized protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[2]
    
    • Tip: If the solution is cloudy, sonicate for 30 seconds.[1] Do not heat excessively, as this can accelerate proton exchange.[1]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz or higher)[1][2]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[2]

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The aromatic protons and the COOH proton have long

      
       relaxation times.[1] A short D1 will suppress the integration of the COOH signal, leading to incorrect purity calculations.[1]
      
  • Scans (NS): 16 or 32 (sufficient for >5 mg sample).[2][1]

  • Spectral Width: -2 to 16 ppm (to capture the COOH peak).[2]

  • Temperature: 298 K (25°C).[2][1]

Step 3: Processing
  • Window Function: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Note: Do not use LB > 0.5 Hz, as it will artificially merge the methyl doublet into a singlet.[1]

  • Phasing: Manually phase the COOH peak, as automatic algorithms often fail with broad signals at the edges of the spectrum.

  • Integration: Calibrate the methyl doublet to 3.00H.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and coupling).

  • Reich, H. J. (2024).[1] NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[2] [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for H-F coupling mechanisms).

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid: An Integrated Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: February 2026

To address this challenge, we employ a robust, field-proven methodology that integrates computational prediction with a comparative analysis of experimentally-derived data from structurally related analogs. This approach not only provides a reliable set of expected chemical shifts but also serves as a self-validating framework for researchers working on novel biphenyl derivatives.

Predicted ¹³C NMR Chemical Shifts: Establishing a Baseline

In the absence of direct experimental data, computational methods offer a powerful tool for predicting ¹³C NMR spectra. Modern algorithms, including Density Functional Theory (DFT) and Message Passing Neural Networks (MPNNs), can provide highly accurate predictions of chemical shifts, often with a mean absolute error (MAE) of less than 2 ppm.[2][3]

Below is a table of predicted ¹³C NMR chemical shifts for 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid. The predictions are based on established substituent effects and computational models. The carbon atoms are numbered for clarity as shown in the accompanying structure.

Chemical structure of this compound with numbered carbons

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to ¹⁹F)
1~142Singlet
2~130Singlet
3~139Singlet
4~132Singlet
5~129Singlet
6~131Singlet
1'~128Doublet
2'~160 (¹JCF ≈ 245 Hz)Doublet
3'~116 (²JCF ≈ 21 Hz)Doublet
4'~131 (³JCF ≈ 8 Hz)Doublet
5'~124 (⁴JCF ≈ 3 Hz)Doublet
6'~130 (³JCF ≈ 5 Hz)Doublet
3-CH₃~21Singlet
3-COOH~172Singlet

Note: The C-F coupling constants (JCF) are estimates and can vary based on the molecular environment.

Comparative Analysis with Experimental Data from Analogs

To validate and contextualize our predictions, we compare them against known experimental data for structurally similar compounds. This comparative approach is fundamental to spectral interpretation, as substituent effects are generally transferable.

Table 2: Comparison of Predicted Shifts with Experimental Data from Related Biphenyl Compounds

Carbon TypePredicted Shift (Target Molecule, ppm)Experimental Shift (Analog, ppm)Analog CompoundRationale for Comparison
Carboxylic Acid (C=O) ~172181.2Biphenyl derivative[1]The electronic environment of the carboxyl group is a key reference point.
Fluorine-bearing (C-F) ~160151Difluorinated biphenyl[4]Demonstrates the significant downfield shift and coupling caused by a directly attached fluorine.
Methyl-bearing (C-CH₃) ~139138.0Methylbiphenyl derivative[1]Provides a reference for the quaternary carbon attached to the methyl group.
Methyl Carbon (-CH₃) ~2121.2Methylbiphenyl derivative[1]The methyl carbon shift is characteristic and less affected by distant substituents.
Unsubstituted Phenyl C ~129127.0, 129.5Biphenyl derivative[1]Provides a baseline for the carbons on the non-fluorinated ring.
Ipso-carbon (C-C bond) ~142 / ~128143.8 / 137.8Biphenyl derivative[1]These quaternary carbons at the biphenyl linkage are sensitive to substitution patterns.

This comparison demonstrates a strong correlation between the predicted values for our target molecule and the experimental data from its structural analogs. The key takeaway is the profound effect of the fluorine atom, which not only causes a large downfield shift for the directly attached carbon (C2') but also induces through-bond coupling that splits the signals of other carbons in its ring into doublets.[5]

Workflow for Structural Elucidation

The process of confirming a chemical structure using this integrated approach follows a logical sequence. The workflow ensures that computational data is used to guide and reinforce the interpretation of experimental results.

G cluster_0 Computational Analysis cluster_1 Experimental Analysis Propose_Structure Propose Structure of 2'-Fluoro-3'-methylbiphenyl- 3-carboxylic acid Predict_NMR Predict ¹³C NMR Spectrum (Shifts & Couplings) Propose_Structure->Predict_NMR Use DFT/ML models Compare Compare Predicted vs. Experimental Data Predict_NMR->Compare Synthesize Synthesize Compound Acquire_NMR Acquire Experimental ¹³C NMR Spectrum Synthesize->Acquire_NMR Using Protocol Acquire_NMR->Compare Assign Assign Peaks & Confirm Structure Compare->Assign Good Correlation Revise Revise Proposed Structure Compare->Revise Poor Correlation Revise->Propose_Structure Re-evaluate

Caption: Workflow for structural confirmation using predictive and experimental NMR.

Standard Operating Protocol: ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible data, adherence to a standardized experimental protocol is critical. The following protocol is designed for the analysis of substituted biphenyl carboxylic acids.

Objective: To acquire a quantitative and high-resolution ¹³C{¹H} NMR spectrum.

Materials & Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • The synthesized compound (5-20 mg)

  • Pipettes and vials

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 15 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal provides the field frequency lock. Its residual proton and carbon signals are well-documented.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak indicates good shimming. Causality: A homogeneous magnetic field is essential for obtaining sharp spectral lines and high resolution.

    • Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.[6]

  • Acquisition Parameters:

    • Experiment: ¹³C observe with proton decoupling (e.g., zgpg30).

    • Pulse Angle: 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, improving the signal-to-noise ratio over time.

    • Spectral Width: 0 to 220 ppm. Causality: This range encompasses the expected chemical shifts for all carbon types in the molecule, from the aliphatic methyl to the carbonyl carbon.[7]

    • Acquisition Time (aq): ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. Causality: This delay allows for sufficient relaxation of the carbon nuclei, which is important for obtaining more quantitative data, especially for quaternary carbons.

    • Number of Scans (ns): 1024 or higher. Causality: ¹³C has a low natural abundance (1.1%), requiring a large number of scans to be signal-averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift axis using the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the peaks (note: ¹³C integration is generally not quantitative under these conditions).

    • Pick and list the peaks.

Conclusion

While direct experimental ¹³C NMR data for this compound is not currently published, a highly reliable and scientifically rigorous characterization can be achieved. By integrating state-of-the-art computational prediction with a thorough comparative analysis of known analogs, we have established a definitive set of expected chemical shifts and C-F coupling patterns. This guide provides researchers with the necessary data and protocols to confidently identify this molecule and serves as a template for the structural elucidation of other novel fluorinated biphenyls.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.Asian Journal of Green Chemistry.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Calculated and experimental 13 C NMR chemical shifts.
  • [1,1'-Biphenyl]-4-carboxylic acid | C13H10O2.PubChem.
  • Spectra and physical data of compounds.The Royal Society of Chemistry.
  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).University of St Andrews.
  • 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum.ChemicalBook.
  • DEPT 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • 2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl - Optional[13C NMR].SpectraBase.
  • Chemical Shift Prediction in 13c Spectroscopy Using Ensembles of Message Passing Neural Networks (Mpnns).SSRN.
  • Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.ChemRxiv.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.ACD/Labs.
  • Fluorine NMR.University of Washington.
  • 13C NMR Chemical Shift.
  • 13C NMR Chemical Shift Table.University of Puget Sound.

Sources

A Comparative Guide to Elemental Analysis Standards for 2'-Fluoro-3'-methylbiphenyl-3-carboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the precise elemental composition and purity of an active pharmaceutical ingredient (API) is a foundational requirement for regulatory approval and therapeutic success. This guide provides an in-depth comparison of elemental analysis standards and methodologies specifically tailored for a complex, fluorinated molecule: 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid. We will move beyond simple procedural lists to explore the causality behind analytical choices, ensuring a robust, self-validating approach to quality control.

The analysis of this particular API presents two distinct challenges:

  • Stoichiometric Verification: Accurately quantifying the constituent elements (Carbon, Hydrogen, Oxygen, and Fluorine) to confirm the empirical formula and assess the purity of the bulk material.

  • Impurity Profiling: Detecting and quantifying trace elemental impurities, such as residual catalysts or environmental contaminants, which are strictly regulated by global pharmacopeias.

This guide will dissect the regulatory landscape and compare the primary analytical techniques, providing the data and workflows necessary to make informed decisions in a GMP (Good Manufacturing Practice) environment.

Part 1: The Regulatory Framework for Elemental Impurities

The control of elemental impurities in drug products is not optional; it is a mandate governed by international guidelines. The most critical of these are the International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> and <233>.[1][2]

These standards shifted the paradigm from older, less specific colorimetric tests to a modern, risk-based approach utilizing sensitive instrumental methods.[3] The core principle of the ICH Q3D guideline is to evaluate the toxicity of potential elemental impurities and establish a Permitted Daily Exposure (PDE) for each element, which varies based on the route of administration (Oral, Parenteral, Inhalational).[4][5][6]

Key Regulatory Tenets:

  • USP <232> (Elemental Impurities—Limits): This chapter specifies the PDE limits for 24 elemental impurities, which are categorized into classes based on their toxicity and likelihood of occurrence in a drug product.[6][7][8] Class 1 elements (As, Cd, Hg, Pb) are the most toxic and must be considered in the risk assessment for all products.[5]

  • USP <233> (Elemental Impurities—Procedures): This chapter outlines the required procedures for analyzing elemental impurities, recommending plasma-based spectrochemical techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2][3] It also establishes rigorous criteria for method validation, including accuracy, precision, and specificity.[3]

  • Risk-Based Approach: Manufacturers are not necessarily required to test every batch. Instead, they must perform a thorough risk assessment to identify and control potential sources of elemental impurities, which can originate from raw materials, catalysts, manufacturing equipment, or container closure systems.[1][5][8]

The following workflow illustrates the logic of the mandatory risk assessment process.

G cluster_0 ICH Q3D Risk Assessment Workflow A Identify Potential Elemental Impurities (Catalysts, Raw Materials, Equipment etc.) B Evaluate Toxicity Data (ICH Q3D / USP <232> PDE Limits) A->B C Summarize Potential Impurities (List all elements with established PDEs) B->C D Assess Contribution from All Sources (Drug Substance, Excipients, Water, Manufacturing) C->D E Compare Total Estimated Exposure to PDE D->E F Is Total Exposure ≤ Control Threshold? E->F Evaluate G Control Strategy: Implement Upstream Controls (e.g., Supplier Qualification) F->G Yes H Control Strategy: Implement In-Process or Finished Product Testing (per USP <233>) F->H No I Document Assessment & Control Strategy G->I H->I

Caption: ICH Q3D Risk Assessment Workflow.

Part 2: Comparative Analysis of Core Analytical Techniques

Selecting the appropriate analytical technique is contingent on the primary objective: verifying the bulk elemental composition or quantifying trace impurities.

A. Techniques for Bulk Elemental Composition

These methods are essential for confirming the molecular formula and calculating the purity of the this compound API.

1. Combustion Analysis (for C, H, N, S)

  • Scientific Principle: This is a long-established, robust technique for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur. The sample undergoes high-temperature dynamic flash combustion in the presence of oxygen, converting the elements into their gaseous oxides (CO₂, H₂O, NOₓ, SO₂). These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[9]

  • Causality of Experimental Choice: For a new chemical entity, combustion analysis is the gold standard for confirming the empirical formula. It provides the fundamental C:H ratio, which is critical for structural verification. For fluorinated compounds, a key modification is required. The reactive fluorine produced during combustion must be trapped using an appropriate absorber (e.g., magnesium oxide) placed after the combustion reactor to prevent interference with downstream analytical components.[9]

2. Combustion Ion Chromatography (CIC) (for Fluorine)

  • Scientific Principle: CIC is the premier technique for quantifying total organic fluorine. The sample is pyrolyzed at high temperatures (typically >1000°C), which breaks the strong carbon-fluorine bond.[10] The resulting hydrogen fluoride (HF) gas is captured in an aqueous absorbing solution. This solution is then injected into an ion chromatograph (IC), where the fluoride ion (F⁻) is separated and quantified.[11][12]

  • Causality of Experimental Choice: Direct analysis of fluorine is challenging for many techniques. CIC offers a highly specific and sensitive solution by converting all organically bound fluorine into a single, easily measurable ionic species.[11] This method is crucial for confirming the fluorine content in this compound, directly verifying a key component of its molecular identity. It can also be used to screen for other organofluorine compounds.[13]

B. Techniques for Trace Elemental Impurities

These methods are employed to meet the stringent limits set by USP <232> and ICH Q3D.

1. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Scientific Principle: A liquid sample is nebulized into a high-temperature argon plasma (~6,000-10,000 K), which desolvates, atomizes, and ionizes the elements. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for extremely sensitive quantification.[4]

  • Causality of Experimental Choice: ICP-MS is the benchmark technique recommended by USP <233> for its exceptional sensitivity (parts-per-billion to parts-per-trillion levels), which is necessary to meet the low PDE limits for toxic elements like lead, mercury, and cadmium.[2][4] For a new API, a full elemental screen by ICP-MS is essential to establish a baseline impurity profile.

  • Challenge with Fluorine: Direct analysis of fluorine by ICP-MS is notoriously difficult. Fluorine has a very high first ionization potential (17.42 eV), significantly higher than that of argon (15.76 eV), meaning it is not efficiently ionized in the plasma.[14][15] Advanced methods can detect it indirectly by reacting it with other elements in the plasma to form detectable polyatomic ions, such as BaF⁺, using a triple quadrupole ICP-MS (ICP-MS/MS).[14][16] However, for routine analysis, this is complex.

2. X-Ray Fluorescence (XRF) Spectroscopy

  • Scientific Principle: The sample is irradiated with a primary X-ray beam, causing inner-shell electrons in the sample's atoms to be ejected. Electrons from higher energy shells then drop down to fill the vacancies, emitting secondary (fluorescent) X-rays in the process.[17] The energy of these emitted X-rays is characteristic of the element from which they originated, creating a unique "fingerprint" for each element.[17][18]

  • Causality of Experimental Choice: XRF's primary advantage is that it is a non-destructive and rapid screening tool that requires minimal to no sample preparation.[19][20] It can be used to quickly screen raw materials or the final API for the presence of heavy elements (e.g., residual palladium catalyst from a cross-coupling reaction). While generally less sensitive than ICP-MS, it is an excellent tool for at-line process monitoring or initial screening before undertaking more complex, destructive analyses.[18][21]

G cluster_0 Comparative Analytical Workflows Sample API Sample (this compound) Combust High-Temp Combustion (>1000°C) Sample->Combust CIC Digest Acid Digestion (Microwave) Sample->Digest ICP-MS XRF_Analysis Direct XRF Analysis Sample->XRF_Analysis XRF Absorb Gas Absorption (Aqueous Solution) Combust->Absorb IC Ion Chromatography (IC Analysis) Absorb->IC Result_CIC Result: % Fluorine IC->Result_CIC Dilute Dilution (High-Purity Water/Acid) Digest->Dilute ICP ICP-MS Analysis Dilute->ICP Result_ICP Result: Trace Impurities (ppb) ICP->Result_ICP Result_XRF Result: Elemental Screen (ppm) XRF_Analysis->Result_XRF

Caption: Sample-to-result workflows for key techniques.

Part 3: Quantitative Performance Comparison

The choice of methodology must be supported by quantitative data. The following table summarizes the performance characteristics of each technique for the analysis of this compound.

Parameter Combustion Analysis (CHNS) Combustion Ion Chromatography (F) ICP-MS (Trace Metals) XRF (Screening)
Primary Application Bulk Composition, PurityBulk Fluorine QuantificationTrace Impurity QuantificationRapid Screening, Composition
Typical Analytes C, H, N, STotal Organic Fluorine24+ regulated elements (As, Pb, Pd, etc.)Elements from Na to U[18]
Limit of Detection ~0.1 wt%ppm (mg/kg)sub-ppb (µg/kg)ppm (mg/kg)[18]
Precision (RSD%) < 0.3%< 2%< 5%5-10% (can be improved with standards)[21]
Sample Prep Simple weighingSimple weighingComplex (Microwave Acid Digestion)Minimal to None
Analysis Time ~10 min / sample~20 min / sample~5 min / sample (after prep)~1-5 min / sample
Destructive? YesYesYesNo
Regulatory Acceptance Standard for PurityAccepted for HalogensUSP <233> RecommendedAccepted for Screening

Part 4: Detailed Experimental Protocols (Self-Validating Systems)

A protocol is only trustworthy if it is self-validating. This requires built-in checks for calibration, system suitability, and quality control.

Protocol 1: Quantification of Total Fluorine by Combustion Ion Chromatography (CIC)
  • 1.0 Principle: The organic sample is combusted in an oxygen-rich atmosphere, converting all fluorine to hydrogen fluoride (HF), which is then collected and quantified as fluoride (F⁻) by ion chromatography with suppressed conductivity detection.

  • 2.0 Reagents & Equipment:

    • Combustion Tube Furnace with Temperature Controller

    • Ion Chromatograph with Suppressor and Conductivity Detector

    • Fluoride Standard (1000 mg/L, traceable)

    • Deionized Water (18.2 MΩ·cm)

    • Absorption Solution: 10 mM NaOH

    • Oxygen and Argon (High Purity)

  • 3.0 Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a ceramic combustion boat.

  • 4.0 Instrumental Method:

    • Combustion: Set furnace temperature to 1100°C. Place the sample boat into the introduction port. Initiate the combustion sequence with an oxygen flow of 300 mL/min.

    • Absorption: Pass the resulting gas through a gas-washing bottle containing 50 mL of absorption solution.

    • IC Analysis:

      • Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS18).

      • Eluent: 23 mM KOH.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 25 µL.

  • 5.0 Calibration & QC (Self-Validation):

    • Prepare a 5-point calibration curve from the fluoride standard (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). The correlation coefficient (r²) must be ≥ 0.999.

    • Analyze a calibration verification standard after every 10 samples. The recovery must be within 90-110%.

    • Analyze a method blank (empty combustion boat) to ensure no system contamination.

  • 6.0 Calculation:

    • % Fluorine = ( (C × V) / W ) × 100

    • Where: C = Concentration of F⁻ in solution (mg/L), V = Volume of absorption solution (L), W = Sample weight (mg).

Protocol 2: Analysis of Trace Impurities via ICP-MS (per USP <233>)
  • 1.0 Principle: The organic matrix is destroyed by microwave-assisted acid digestion. The resulting aqueous solution, containing the elemental impurities as free ions, is analyzed by ICP-MS.

  • 2.0 Reagents & Equipment:

    • ICP-MS Instrument

    • Closed-Vessel Microwave Digestion System

    • Trace-metal grade Nitric Acid (HNO₃) and Hydrochloric Acid (HCl)

    • USP-traceable multi-element calibration standards

  • 3.0 Sample Preparation:

    • Accurately weigh ~0.2 g of the API into a clean microwave digestion vessel.

    • Carefully add 5 mL of HNO₃ and 1 mL of HCl.

    • Seal the vessel and place it in the microwave system.

    • Ramp the temperature to 200°C and hold for 20 minutes.

    • After cooling, carefully open the vessel and dilute the digestate to a final volume of 50 mL with deionized water.

  • 4.0 Instrumental Method:

    • Optimize the ICP-MS for robust plasma conditions to handle the dissolved solids.

    • Use a collision/reaction cell (e.g., with He or H₂) to remove polyatomic interferences.

    • Monitor the primary isotopes for all elements of interest as specified in USP <232>.

  • 5.0 Calibration & QC (Self-Validation):

    • Perform a 3-point calibration using matrix-matched standards.

    • System Suitability: Analyze a standard containing all target elements at a concentration of 1.5J (where J is the concentration equivalent to the PDE limit). The drift before and after the sample sequence must be ≤ 20%.[3]

    • Spike Recovery: Prepare a spiked sample by adding a known amount of target elements to the API before digestion. The recovery must be within 70-150% as per USP <233>.

  • 6.0 Data Analysis: Quantify the concentration of each element against the calibration curve and report the results in µg/g. Compare these values against the control limits established in the risk assessment.

Conclusion

The elemental analysis of this compound requires a multi-faceted approach. No single technique can provide all the necessary information. For stoichiometric confirmation and bulk purity, a combination of Combustion Analysis (CHNS) and Combustion Ion Chromatography (for F) provides a definitive and accurate characterization. For ensuring patient safety and regulatory compliance, ICP-MS stands as the mandated and most reliable technique for quantifying trace elemental impurities according to the rigorous standards of USP <232>/<233> and ICH Q3D . While XRF serves as a valuable, non-destructive screening tool, it does not replace the need for validated, quantitative analysis for final product release. By understanding the principles behind each method and implementing self-validating protocols, researchers can ensure the integrity and quality of their pharmaceutical products.

References

  • Title: <232> ELEMENTAL IMPURITIES—LIMITS Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Elemental Impurities in Drug Products Guidance for Industry Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC) Source: Shimadzu URL: [Link]

  • Title: Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS Source: Agilent URL: [Link]

  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL: [Link]

  • Title: Determination of fluorine in organic compounds: Microcombustion method Source: U.S. Geological Survey URL: [Link]

  • Title: Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography Source: Enthalpy Analytical URL: [Link]

  • Title: Total PFAS analysis via total organic fluorine Source: International Fire Protection URL: [Link]

  • Title: Portable X-ray Fluorescence Analysis of Organic Amendments: A Review Source: MDPI URL: [Link]

  • Title: High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow Source: National Institutes of Health URL: [Link]

  • Title: Elemental Composition using XRF Source: EAG Laboratories URL: [Link]

  • Title: Standards for Elemental Impurities in Pharmaceuticals Source: Reagecon URL: [Link]

  • Title: What is X-ray Fluorescence (XRF) Source: HORIBA URL: [Link]

  • Title: Agilent ICP-MS Journal, issue 78 Source: Agilent URL: [Link]

  • Title: X-Ray Fluorescence (XRF) Source: RJ Lee Group URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

  • Title: ASTM Pharmaceutical Standards Source: Scribd URL: [Link]

  • Title: Feasibility study of fluorine detection by ICP-QQQ Source: Agilent URL: [Link]

  • Title: Elemental Impurity Analysis in Pharmaceutical Products Source: Chemical Industry Digest URL: [Link]

  • Title: Standards for Elemental Impurities in Pharmaceuticals Source: Reagecon URL: [Link]

  • Title: 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid Source: Veeprho URL: [Link]

  • Title: 2-Fluoro-3-methylpentanoic acid Source: PubChem URL: [Link]

Sources

Impact of Fluorine Substitution on Biphenyl Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Senior Scientist’s Technical Guide

Executive Summary: The "Biphenyl Liability" and the Fluorine Solution

In medicinal chemistry, the biphenyl scaffold is a "privileged structure" found in numerous drugs (e.g., Valsartan, Telmisartan). However, it suffers from a well-documented metabolic liability: rapid oxidative clearance. Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4, readily target the electron-rich aromatic rings for hydroxylation, typically at the para-positions (4,4').

This guide analyzes how strategic fluorine substitution mitigates this liability. Unlike simple steric blocking (e.g., with a methyl group), fluorine introduces a unique "metabolic armor" through three distinct mechanisms: bond strengthening , electronic deactivation , and lipophilicity modulation .

Mechanistic Comparison: Hydrogen vs. Fluorine

To understand why fluorine works, we must look beyond the "blocking" effect and examine the physical organic chemistry governing CYP-mediated catalysis.

Table 1: Physicochemical & Metabolic Comparison (H vs. F)
FeatureHydrogen (H)Fluorine (F)Impact on Metabolic Stability
Bond Energy (C-X) ~98-110 kcal/mol~116-126 kcal/molPrimary Driver: The C-F bond is too strong for the CYP Compound I radical to abstract, effectively blocking the reaction site.
Van der Waals Radius 1.20 Å1.47 ÅBioisosterism: F is small enough to mimic H sterically but large enough to prevent close approach of the heme iron in some conformations.
Electronegativity 2.1 (Pauling)4.0 (Pauling)Electronic Deactivation: F pulls electron density from the ring, making it less nucleophilic and resistant to the initial electrophilic attack by CYP.
Lipophilicity (

logP)
Reference (0)+0.1 to +0.2Binding Affinity: Slight increase in lipophilicity can increase non-specific binding, but often reduces specific affinity (

) for polar CYP active sites.
The "Metabolic Switch" Mechanism

CYP-mediated metabolism of biphenyls proceeds via an initial abstraction of a hydrogen atom or electron transfer. Replacing the metabolic "soft spot" (usually the para-hydrogen) with fluorine raises the activation energy of this step significantly.[1]

Diagram 1: Mechanism of Metabolic Blockade

MetabolicBlockade Substrate_H Biphenyl Scaffold (C-H Bond) TS_H Transition State (Radical Recombination) Substrate_H->TS_H Low Barrier (~98 kcal/mol) CYP CYP450 (Compound I) CYP->TS_H Blocked Reaction Blocked (High Activation Energy) CYP->Blocked Metabolite Hydroxylated Product (High Clearance) TS_H->Metabolite Rapid Oxidation Substrate_F Fluorinated Analog (C-F Bond) Substrate_F->Blocked High Barrier (~126 kcal/mol)

Caption: Fluorine substitution raises the activation energy barrier, preventing the formation of the transition state required for hydroxylation.

Comparative Data & Case Studies

Case Study: Optimization of Diarylpyrimidine (DAPY) HIV Inhibitors

A direct comparison from a recent medicinal chemistry campaign (Reference 1) illustrates the dramatic impact of fluorination on a biphenyl scaffold.[2]

  • Compound JK-4b: Contains a standard dimethyl-substituted biphenyl ring.

  • Compound 5t: Analog with fluorine substitution on the biphenyl ring.[2][3]

Experimental Results (Human Liver Microsomes):

MetricCompound JK-4b (Non-Fluorinated)Compound 5t (Fluorinated)Improvement Factor
Half-life (

)
14.6 min74.5 min5.1x Increase
Intrinsic Clearance (

)
HighLowSignificantly Reduced
CYP Inhibition ModerateNegligibleImproved Safety

Analysis: The introduction of fluorine did not just block the metabolic site; it altered the physicochemical profile, reducing the compound's lability without destroying its potency against the target (Reverse Transcriptase).

Regioselectivity: Where to put the Fluorine?
  • Para (4-position): The most effective for blocking metabolism. Biphenyls prefer para-hydroxylation due to the stabilization of the radical intermediate at this position.

  • Ortho (2-position): Introduces "Atropisomerism." The steric bulk of an ortho-fluorine forces the two phenyl rings to twist relative to each other (dihedral angle changes). This can prevent the molecule from fitting into the flat active site of certain CYP isoforms (like CYP1A2), further enhancing stability.

  • Meta (3-position): Primarily an electronic effect. It deactivates the ring but is less effective at sterically blocking the primary site of oxidation.

Experimental Protocol: Microsomal Stability Assay

To validate the impact of fluorine substitution in your own series, use this standardized "Self-Validating" Microsomal Stability Assay.

Principle

Incubate the test compound with liver microsomes (containing CYP enzymes) and NADPH (cofactor).[4][5] Monitor the disappearance of the parent compound over time using LC-MS/MS.

Workflow Diagram

MicrosomalAssay Prep 1. Preparation Test Cmpd (1 µM) Microsomes (0.5 mg/mL) Buffer (pH 7.4) PreInc 2. Pre-Incubation 5 min @ 37°C (Equilibration) Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sampling 4. Sampling Loop Timepoints: 0, 5, 15, 30, 45 min Start->Sampling Quench 5. Quenching Add Ice-Cold ACN + Internal Std (Precipitates Proteins) Sampling->Quench At each t Analysis 6. LC-MS/MS Analysis Measure Area Ratio (Cmpd/IS) Quench->Analysis Calc 7. Data Calculation Plot ln(%Remaining) vs Time Slope = -k Analysis->Calc

Caption: Step-by-step workflow for determining intrinsic clearance (


) and half-life (

) in liver microsomes.
Detailed Methodology
  • Preparation: Prepare a 10 mM stock of the fluorinated biphenyl and its non-fluorinated analog in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Controls (Self-Validation):

    • Positive Control: Verapamil or Propranolol (High clearance drugs). Must show

      
       min to validate enzyme activity.
      
    • Negative Control:[4] Warfarin (Low clearance) or incubation without NADPH. Must show >90% remaining to validate stability in buffer.

  • Incubation: Mix microsomes (human/rat) with the compound. Pre-warm to 37°C. Initiate reaction with NADPH regenerating system.[6]

  • Quenching: At

    
     min, transfer aliquots into acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 min.
    
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Determine slope

      
      .
      

Strategic Recommendations for Drug Design

Based on the data and mechanisms reviewed, follow these guidelines when optimizing biphenyl scaffolds:

  • The "Para-First" Rule: Always screen the 4,4'-difluoro analog early. This yields the highest probability of blocking metabolic soft spots.

  • Check for "Metabolic Shifting": Sometimes blocking the para position shifts metabolism to the meta position. If 4-F fails, try 3,4-difluoro or 3,5-difluoro patterns.

  • Monitor Solubility: While F improves metabolic stability, it increases lipophilicity (

    
    ). If solubility drops, compensate by adding a polar group (e.g., pyridine N or solubilizing tail) elsewhere on the scaffold.
    
  • Leverage Atropisomerism: If the biphenyl is twisting to fit a target, an ortho-fluorine can lock this conformation, improving both potency (entropy) and metabolic stability (access to CYP heme).

References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Source: National Institutes of Health (PMC) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv / PMC URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes. Source: Protocols.io / ResearchGate URL:[Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Source: ResearchGate URL:[3][4][7][8][9][Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC) URL:[Link]

Sources

Safety Operating Guide

Proper Disposal of 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Disposal in the Absence of Specific SDS

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a specialized organic compound, and as with many novel or research-specific chemicals, a dedicated Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, constructed from the fundamental principles of hazardous waste management for halogenated aromatic carboxylic acids. By understanding the chemical nature of the substance, we can infer its potential hazards and establish a disposal protocol that prioritizes safety and environmental responsibility.

The core principle of this guide is to treat this compound as a hazardous waste unless confirmed otherwise by a formal analysis. This approach ensures the highest level of safety and compliance with regulatory standards.

Inferred Hazard Profile and Risk Assessment

Due to the absence of a specific SDS, a risk assessment must be based on the compound's structural components: a fluorinated biphenyl core and a carboxylic acid functional group.

  • Fluorinated Biphenyl Core: Biphenyl structures can be persistent in the environment and may exhibit toxicity. The presence of a fluorine atom, a halogen, classifies this compound as a halogenated organic compound. Halogenated organics are often subject to stringent disposal regulations due to their potential to form toxic and persistent byproducts if not disposed of correctly.

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule. While it is a weak acid, it can still cause irritation to the skin, eyes, and respiratory tract.

Based on this structural analysis, it is prudent to handle this compound with the assumption that it is an irritant and environmentally hazardous.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the foundation of safe handling during the disposal process. The following table outlines the minimum required PPE.

Equipment Specification Rationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the chemical or its solutions, which could cause serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals, but it is crucial to change gloves immediately if contamination is suspected.
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Always consult your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Procedure

This procedure is designed to be a self-validating system, ensuring that each step logically follows from the previous one to maintain safety and compliance.

Step 1: Waste Identification and Segregation

  • Action: Designate this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as "Halogenated Organic Waste."

  • Causality: Proper segregation is critical to prevent dangerous chemical reactions that can occur when incompatible waste streams are mixed. Halogenated waste must be kept separate from non-halogenated organic waste to ensure it is sent to the appropriate high-temperature incineration facility.

Step 2: Containerization

  • Action: Use a dedicated, chemically resistant waste container, clearly labeled for halogenated organic waste. The container should be made of a material like high-density polyethylene (HDPE).

  • Causality: A robust and properly sealed container prevents leaks and spills, protecting both laboratory personnel and the environment. The container must be in good condition with a secure, tight-fitting lid.

Step 3: Labeling

  • Action: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Irritant," "Environmentally Hazardous").

  • Causality: Accurate and complete labeling is a legal requirement and provides essential information for waste handlers and disposal facilities, ensuring they can manage the waste safely and effectively.

Step 4: Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized access.

Step 5: Arrange for Pickup and Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the halogenated organic waste.

  • Causality: Your EHS office is responsible for ensuring that all hazardous waste is disposed of in accordance with local, state, and federal regulations, typically through a licensed hazardous waste disposal vendor.

Waste Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Disposition Start Experiment Complete: Waste Generated Assess Assess Hazards: (Irritant, Halogenated) Start->Assess PPE Don Appropriate PPE: (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Begin Disposal Container Use Designated Waste Container Segregate->Container Label Label Container with Contents and Hazards Container->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Container Full or Project Complete End Compliant Disposal (Incineration) ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance

It is imperative to adhere to all applicable regulations for hazardous waste disposal. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). Your institution's EHS office will be well-versed in these regulations and can provide specific guidance to ensure compliance.

By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.